2-[(E)-(2-{4-[(2,5-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
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Overview
Description
2-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL typically involves the condensation reaction between an aldehyde and a primary amine. The reaction is carried out under mild conditions, often in the presence of a catalyst such as acetic acid or hydrochloric acid. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the Schiff base.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups into the phenyl ring.
Scientific Research Applications
2-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits biological activity and can be used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, it can interact with biological macromolecules, such as proteins and nucleic acids, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL can be compared with other Schiff bases and phenolic compounds:
Schiff Bases: Similar compounds include 2-[(E)-(phenylimino)methyl]phenol and 2-[(E)-(4-methoxyphenylimino)methyl]phenol. These compounds share the characteristic C=N double bond but differ in their substituents, which can affect their reactivity and applications.
Phenolic Compounds: Compounds such as thymol and eugenol also contain phenolic groups and exhibit similar chemical properties, such as antioxidant and antimicrobial activities. the presence of additional functional groups in 2-[(E)-(2-{4-[(2,5-DIMETHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL provides unique opportunities for further functionalization and application.
Properties
Molecular Formula |
C22H25N7O2 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[(E)-[[4-(2,5-dimethylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C22H25N7O2/c1-15-7-8-16(2)18(13-15)24-20-25-21(27-22(26-20)29-9-11-31-12-10-29)28-23-14-17-5-3-4-6-19(17)30/h3-8,13-14,30H,9-12H2,1-2H3,(H2,24,25,26,27,28)/b23-14+ |
InChI Key |
VTXQZLKXOSYALI-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC=CC=C4O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC=CC=C4O |
Origin of Product |
United States |
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